Cas no 82827-09-6 (6-bromo-1,2-dihydroisoquinolin-1-one)

6-bromo-1,2-dihydroisoquinolin-1-one structure
82827-09-6 structure
Produktname:6-bromo-1,2-dihydroisoquinolin-1-one
CAS-Nr.:82827-09-6
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD07374394
CID:706507
PubChem ID:15885182

6-bromo-1,2-dihydroisoquinolin-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Bromoisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,6-bromo-
    • 6-Bromo-2H-isoquinolin-1-one
    • 6-bromo-2H-isoquinoline-1-one
    • 6-BroMoisoquinolin-1-ol
    • 6-Bromoisoquinolin-1-one
    • 6-bromo-1,2-dihydro-1-oxoisoquinoline
    • 6-bromoisoquinolinone
    • 6-bromoisoquinolone
    • 6-bromo-1,2-dihydroisoquinolin-1-one
    • 6-Bromo-1(2H)-isoquinolinone (ACI)
    • AC-28293
    • FS-2806
    • SCHEMBL7588
    • AKOS015834789
    • 82827-09-6
    • 6-bromo-1-hydroxylisoquinoline
    • 6-bromo-1(2H)-Isoquinolinone
    • SY025972
    • Z1741974434
    • AB39354
    • DTXSID80579123
    • GS-4277
    • MFCD07374394
    • EN300-86225
    • 6-Bromo-1-hydroxyisoquinoline
    • J-518329
    • 1(2H)-Isoquinolinone, 6-bromo-
    • s10300
    • AKOS022530718
    • CS-B0782
    • ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • DB-075883
    • MDL: MFCD07374394
    • Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
    • InChI-Schlüssel: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC(=CC=2)Br)C=CN1

Berechnete Eigenschaften

  • Genaue Masse: 222.96300
  • Monoisotopenmasse: 222.96328g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 227
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topologische Polaroberfläche: 29.1Ų

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.6±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 442.6°C at 760 mmHg
  • Flammpunkt: 221.5±28.7 °C
  • PSA: 32.86000
  • LogP: 2.29060
  • Dampfdruck: 0.0±1.1 mmHg at 25°C

6-bromo-1,2-dihydroisoquinolin-1-one Sicherheitsinformationen

6-bromo-1,2-dihydroisoquinolin-1-one Zolldaten

  • HS-CODE:2933790090
  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

6-bromo-1,2-dihydroisoquinolin-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11150-1g
6-Bromoisoquinolin-1-one
82827-09-6 97%
1g
¥170.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11150-25g
6-Bromoisoquinolin-1-one
82827-09-6 97%
25g
¥2319.0 2022-10-09
ChemScence
CS-B0782-5g
6-Bromoisoquinolin-1-one
82827-09-6 99.13%
5g
$102.0 2022-04-26
Chemenu
CM104716-25g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
25g
$396 2021-08-06
eNovation Chemicals LLC
D633649-25g
6-bromoisoquinolin-1(2H)-one
82827-09-6 97%
25g
$690 2023-09-03
Enamine
EN300-397625-0.5g
6-bromoisoquinolin-1-ol
82827-09-6 95%
0.5g
$20.0 2024-05-21
eNovation Chemicals LLC
Y1127297-25g
6-Bromo-2H-isoquinolin-1-one
82827-09-6 95%
25g
$395 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05795-10G
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
10g
¥ 871.00 2023-04-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025972-100g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 >95%
100g
¥4875.00 2024-07-09
Apollo Scientific
OR350043-1g
6-Bromo-2H-isoquinolin-1-one
82827-09-6
1g
£19.00 2025-02-20

6-bromo-1,2-dihydroisoquinolin-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
2.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referenz
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Carbonyldiiodo[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobal… Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
Referenz
Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones
Rana, Tamanna; et al, ACS Omega, 2023, 8(28), 25262-25271

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
1.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
2.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referenz
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referenz
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referenz
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Cesium acetate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Methanol ;  16 h, rt → 45 °C
Referenz
Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent
Webb, Nicola J.; et al, Organic Letters, 2014, 16(18), 4718-4721

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referenz
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
2.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
2.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
3.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referenz
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Dicarbonyl(η5-cyclopentadienyl)cobalt Solvents: 2,2,2-Trifluoroethanol ;  24 h, rt
Referenz
Cp*Co(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Vinyl Acetate/Vinyl Ketones
Jothi Murugan, Shanmugarajan; et al, Journal of Organic Chemistry, 2023, 88(3), 1578-1589

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
1.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referenz
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referenz
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referenz
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Silver acetate Catalysts: Potassium bicarbonate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Benzonitrile ;  24 h, 80 °C
Referenz
Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide
Sun, Rui; et al, Organic Letters, 2019, 21(23), 9425-9429

6-bromo-1,2-dihydroisoquinolin-1-one Raw materials

6-bromo-1,2-dihydroisoquinolin-1-one Preparation Products

6-bromo-1,2-dihydroisoquinolin-1-one Verwandte Literatur

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